4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole
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Overview
Description
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole is a fluorinated indole derivative. Indoles are important subunits in many natural products and pharmacologically active compounds. Fluorinated indole derivatives have shown significant biological activities, including inhibition of HIV-1, acting as CB2 cannabinoid receptor ligands, and preventing thrombus formation by inhibiting factor Xa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated indoles often involves electrophilic fluorination. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C can yield a mixture of fluorinated indoline derivatives. Subsequent treatment with potassium hydroxide in methanol can afford the desired fluorinated indole .
Industrial Production Methods
Industrial production methods for fluorinated indoles typically involve large-scale electrophilic fluorination reactions. The use of reagents like trifluoromethyl hypofluorite and Selectfluor is common due to their efficiency in introducing fluorine atoms into the indole structure .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents like trifluoromethyl hypofluorite and Selectfluor are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield various fluorinated indoline derivatives .
Scientific Research Applications
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a valuable tool in studying biological systems, particularly in receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole involves its interaction with specific molecular targets. For instance, fluorinated indoles can act as inhibitors of enzymes like factor Xa, preventing thrombus formation. The compound’s fluorinated groups enhance its binding affinity and specificity to these targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of pyrazine and pyrimidine analogs.
Fluorinated pyrrolopyrimidines: Inhibitors of hepatitis C virus RNA replication.
Uniqueness
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents with enhanced efficacy and reduced side effects .
Biological Activity
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole is a fluorinated indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits properties that may be beneficial in various therapeutic contexts, particularly in cancer treatment and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H12F4N2O. Its structure features an indole core substituted with a fluorine atom and a trifluoromethoxy group, which enhances its lipophilicity and biological interactions. The presence of these fluorinated groups contributes to the compound's stability and reactivity, influencing its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess significant anticancer effects. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent antibacterial activity .
- Anti-inflammatory Effects : Some studies have explored the anti-inflammatory potential of this compound, suggesting it may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could also interact with various receptors, altering signaling pathways critical for cell survival and proliferation.
- Membrane Interaction : The lipophilic nature of the trifluoromethoxy group allows for effective interaction with cellular membranes, potentially disrupting membrane integrity in microbial cells .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure | Similarity | Unique Features |
---|---|---|---|
3-Fluoro-4-(trifluoromethoxy)aniline | C10H8F4N2O | High | Contains an amine group instead of an indole core |
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | C10H7F4N | Moderate | Isocyanate functionality provides different reactivity |
4-[2-Fluoro-4-(trifluoromethoxy)phenyl]-2-methylpyrazolo[3,4-b]indole | C18H11F4N3O | Moderate | Incorporates a pyrazolo ring structure |
3-Fluoro-4-(trifluoromethoxy)phenol | C13H9F4O2 | Low | Contains a hydroxyl group which alters solubility properties |
The unique combination of the indole structure with specific fluorinated substituents distinguishes this compound from others, potentially enhancing its biological activity and stability compared to similar molecules.
Case Studies and Research Findings
Several studies have focused on the biological activity of fluorinated indoles, including this compound:
- Anticancer Efficacy : In a study published in the European Journal of Medicinal Chemistry, compounds similar to this compound were shown to exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential .
- Antimicrobial Studies : Research highlighted in MDPI journals demonstrated that derivatives of indole compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role for this compound in treating bacterial infections .
Properties
Molecular Formula |
C15H9F4NO |
---|---|
Molecular Weight |
295.23 g/mol |
IUPAC Name |
4-fluoro-6-[3-(trifluoromethoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4NO/c16-13-7-10(8-14-12(13)4-5-20-14)9-2-1-3-11(6-9)21-15(17,18)19/h1-8,20H |
InChI Key |
AOMAFOWJBJMIAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C=CN3)C(=C2)F |
Origin of Product |
United States |
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